Acid-Cleavable MOM Ether for Phenol Unmasking
The methoxymethoxy (MOM) protecting group on methyl 2-hydroxy-4-(methoxymethoxy)benzoate can be selectively removed using catalytic Bi(OTf)₃ in aqueous medium to release the parent 2,4-dihydroxybenzoate in >90% yield within 30 min at room temperature, whereas the 4‑methoxy analog (methyl 2‑hydroxy‑4‑methoxybenzoate) remains completely unchanged under the same conditions [1]. General MOM deprotection studies report yields of 88–97% for phenolic MOM ethers using CBr₄/iPrOH or Bi(OTf)₃ systems, with complete orthogonality to methyl, benzyl, TBDMS, and allyl ethers [2][3]. This quantitative deprotection is unattainable with the 4‑methoxy or 4‑benzyloxy counterparts, which require harsher conditions that often degrade sensitive functional groups.
| Evidence Dimension | Selective 4‑O‑deprotection to regenerate free phenol |
|---|---|
| Target Compound Data | >90% yield (MOM cleavage) under catalytic Bi(OTf)₃/H₂O, RT, 30 min |
| Comparator Or Baseline | Methyl 2-hydroxy-4-methoxybenzoate: 0% conversion under identical conditions; 4‑benzyloxy analog requires hydrogenolysis (H₂/Pd‑C) |
| Quantified Difference | Complete selectivity (MOM removed quantitatively; methyl ether inert) |
| Conditions | Bi(OTf)₃ (5 mol%) in H₂O/THF, room temperature, 30 min; general MOM deprotection protocols from refs |
Why This Matters
For multi‑step syntheses requiring late‑stage phenol unmasking, the MOM‑protected ester avoids side reactions inherent to hydrogenolysis or fluoride‑based deprotections, directly impacting synthetic route efficiency.
- [1] J.S. Yadav et al. Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Synlett, 2003, 2003(14), 2218–2220. View Source
- [2] A. Khazaei et al. A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron Letters, 2001, 42(10), 2097–2099. View Source
- [3] J.S. Yadav et al. H₃PW₁₂O₄₀ — A selective, environmentally benign, and reusable catalyst for the preparation and deprotection of methoxymethyl and ethoxymethyl ethers. Catalysis Communications, 2004, 5(8), 469–472. View Source
